molecular formula C19H19N3O2 B1191912 PFI 3

PFI 3

Cat. No. B1191912
M. Wt: 321.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). Also inhibits SMARCA2. Displays 30-fold selectivity over other sub-family branches. Accelerates FRAP recovery in cells at a concentration of 1 μM.

Scientific Research Applications

Impact on Stem Cell Maintenance and Differentiation

PFI-3, a selective inhibitor targeting bromodomains of the BAF/PBAF complex, plays a crucial role in stem cell biology. It influences the differentiation of embryonic stem cells (ESC) and trophoblast stem cells (TSC). PFI-3 binds to essential BAF bromodomains, impacting stemness and lineage specification in ESCs, and enhances differentiation in TSCs. This discovery underlines the importance of BAF bromodomains in stem cell maintenance and differentiation, making PFI-3 a valuable probe for studying acetylation-dependent cellular processes (Fedorov et al., 2015).

Development as a Chemical Probe for Bromodomains

PFI-3 has been identified as a potent, acetyl-lysine-competitive, and cell-active inhibitor that binds to certain family VIII bromodomains while displaying significant selectivity across the broader bromodomain family. Its development from an initial fragment screening hit and its full pharmacological characterization as a chemical probe have been detailed, offering insights into adipocyte and myoblast cell differentiation assays (Gerstenberger et al., 2016).

Therapeutic Potential in Glioblastoma

PFI-3 has demonstrated potential as a therapy for glioblastoma (GBM), a deadly brain cancer. As a small-molecule bromodomain (BRD) inhibitor of the BRM/BRG1 subunits of the SWI/SNF chromatin remodeling complex, PFI-3 enhances the effects of temozolomide (TMZ) in GBM cells, including overcoming chemoresistance in highly resistant cells. In vivo, PFI-3 significantly improved the survival of animals bearing GBM tumors when combined with TMZ, highlighting BRG1 and BRM subunits of SWI/SNF as novel targets in GBM treatment (Yang et al., 2021).

properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.37

synonyms

(2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.